(E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole

Lipophilicity ADME Prediction Drug Discovery

Researchers requiring exact N1-styrylsulfonyl-3,5-dimethylpyrazole scaffolds often face supply inconsistency with generic analogs. This compound resolves that with quantifiable differentiation (LogP 2.7 vs 2.3; 3 rotatable bonds vs 2) critical for reproducible SAR and kinase/bromodomain probe development. • Computed XLogP3-AA 2.7 ensures consistent lipophilicity for membrane permeability studies. • Extended (E)-styrylsulfonyl π-system enables definitive π-π stacking interaction screening. • Multiple vendors supply with purities ≥95% in quantities from mg to gram scale.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
Cat. No. B5910404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1S(=O)(=O)C=CC2=CC=CC=C2)C
InChIInChI=1S/C13H14N2O2S/c1-11-10-12(2)15(14-11)18(16,17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3/b9-8+
InChIKeyXSAMPDYYLMBKCE-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 5.19 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3,5-Dimethyl-1-(styrylsulfonyl)-1H-pyrazole Overview


(E)-3,5-Dimethyl-1-(styrylsulfonyl)-1H-pyrazole (CID 5389252, CAS 1164531-10-5) is a synthetic organic compound belonging to the class of N-sulfonylpyrazoles. It features a 3,5-dimethylpyrazole core linked to a styrylsulfonyl group, specifically an (E)-styrylsulfonyl moiety attached at the N1 position [1]. The compound has a molecular weight of 262.33 g/mol and a calculated XLogP3-AA of 2.7, which indicates significant lipophilicity [1]. This structure combines a privileged pyrazole scaffold, common in medicinal chemistry, with a unique styrylsulfonyl group that confers distinct physicochemical properties and potential biological interactions compared to simpler arylsulfonyl analogs [1].

SAR probe for lipophilicity: reported higher XLogP3-AA supports lipophilicity and membrane permeability studies.
Conformational analysis: additional rotatable bond enables molecular flexibility and binding-mode research.
Aromatic interaction studies: extended π-system may support research on π-π stacking with aromatic binding pockets.

Generic Substitution Concerns for (E)-3,5-Dimethyl-1-(styrylsulfonyl)-1H-pyrazole


While the 3,5-dimethylpyrazole core is common, the sulfonyl substituent at the N1 position is a critical determinant of a compound's physicochemical and biological profile. Generic substitution with a closely related analog, such as a simple phenylsulfonyl derivative, is scientifically unsound because even minor structural changes in the sulfonyl group significantly alter key properties like lipophilicity (LogP), molecular flexibility, and electronic distribution [1][2]. These changes directly impact solubility, membrane permeability, and target binding, as evidenced by the distinct computed properties and documented activity variations across 1-arylsulfonylpyrazole series [3]. Therefore, for reproducible research or specific industrial applications, the exact compound must be prioritized.

LogP shift A phenylsulfonyl analog may alter membrane permeability context; reported 0.4 LogP unit difference is non-trivial for cell-based assays.
Flexibility loss Replacing the styryl linker removes a rotatable bond; conformational search and binding-mode interpretation may differ.
π-surface mismatch Simpler arylsulfonyl analogs lack the extended conjugation; aromatic interaction potential may not transfer directly.

(E)-3,5-Dimethyl-1-(styrylsulfonyl)-1H-pyrazole: Key Differentiators vs. Analogs


Lipophilicity Advantage Over Phenylsulfonyl Analog

(E)-3,5-Dimethyl-1-(styrylsulfonyl)-1H-pyrazole exhibits a significantly higher calculated partition coefficient (XLogP3-AA = 2.7) compared to its direct analog, 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole (XLogP3-AA = 2.3) [1][2]. This 0.4 unit increase in LogP is a substantial difference, predicting enhanced lipophilicity and passive membrane permeability for the styrylsulfonyl derivative.

Lipophilicity (XLogP3-AA)
Head-to-head
Target 2.7 vs Comparator 2.3 (+0.4)
Supports membrane permeability context in ADME screening.
Computed property; experimental validation may be required.
Lipophilicity ADME Prediction Drug Discovery

Conformational Flexibility via Additional Rotatable Bond

The target compound possesses three rotatable bonds, one more than the phenylsulfonyl analog, which has two [1][2]. This additional bond arises from the styryl (phenylethenyl) linker between the sulfonyl group and the terminal phenyl ring, introducing greater conformational degrees of freedom.

Conformational Flexibility
Head-to-head
Target 3 vs Comparator 2 rotatable bonds (+1)
Enables broader conformational sampling for binding-mode studies.
Relevant for docking and molecular dynamics research.
Conformational Analysis Molecular Flexibility Binding Mode

Higher Molecular Weight and Topological Complexity

With a molecular weight of 262.33 g/mol, (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole is significantly heavier and topologically distinct from the simpler 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole (236.29 g/mol) [1][2]. This 26.04 Da difference represents the mass of the additional vinyl linker and a second phenyl ring.

Molecular Weight
Head-to-head
Target 262.33 g/mol vs Comparator 236.29 g/mol
Distinct chemical space positioning for library design.
Topological difference may influence target engagement.
Chemical Space Molecular Complexity Library Design

Extended Aromatic System and Pi-Stacking Potential

The (E)-styrylsulfonyl group introduces an extended, conjugated π-system capable of participating in π-π stacking or CH-π interactions with aromatic residues in a biological target. This is a structural feature absent in simpler arylsulfonyl analogs like the phenylsulfonyl derivative. While direct binding data for this specific compound is not available in the identified literature, class-level studies on 1-arylsulfonylpyrazoles demonstrate that variations in the aryl sulfonyl group significantly impact biological activity, including enzyme inhibition and anticancer effects, through altered target binding modes [1].

π-Stacking Potential
Class-level
Extended conjugated system vs simple phenyl ring
May support aromatic interaction research; data to verify for specific targets.
Inferred from 1-arylsulfonylpyrazole class trends.
Molecular Recognition Pi-Stacking SAR

(E)-3,5-Dimethyl-1-(styrylsulfonyl)-1H-pyrazole Applications


SAR Studies: Lipophilicity and Flexibility

This compound is a prime candidate for use as a specific probe in SAR studies where the goal is to systematically evaluate the impact of increased lipophilicity and conformational freedom on biological activity. Its quantifiably higher LogP (2.7 vs 2.3) and additional rotatable bond (3 vs 2) compared to the phenylsulfonyl analog [1][2] make it an ideal comparator to isolate the effects of an extended, flexible sulfonyl substituent.

Chemical Probe for Aromatic Binding Pockets

The extended π-system of the (E)-styrylsulfonyl group provides a unique structural feature for engaging aromatic residues. This compound should be prioritized for screening or probe development against targets like kinases or bromodomains, where π-π stacking interactions are known to be critical for ligand binding, based on class-level evidence of the importance of the aryl sulfonyl group for activity in 1-arylsulfonylpyrazoles [3].

Synthesis of Complex Pyrazole Libraries

As a distinct chemical building block, (E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole offers a higher molecular weight and topological complexity than simpler arylsulfonyl pyrazoles [1][2]. This makes it valuable for generating diverse compound libraries aimed at exploring novel chemical space and improving the chances of identifying hits with unique pharmacological profiles.

ADME Prediction Model Validation

The clear and quantifiable differences in computed properties (LogP, rotatable bonds) between this compound and its analogs [1][2] make it a useful reference standard for calibrating or validating computational models that predict ADME properties, such as passive permeability, from molecular structure.

Application
Selection Property
Validation Focus
SAR studies: lipophilicity & flexibility
Predicted LogP and rotatable bond count
Systematic isolation of extended sulfonyl substituent effects on activity
Chemical probe for aromatic binding pockets
Extended π-system and styryl group topology
Class-level review of π-π stacking interactions with kinase or bromodomain targets
Synthesis of complex pyrazole libraries
Higher MW and topological complexity
Exploration of novel chemical space for hit identification
ADME prediction model validation
Quantified computed property differences
Calibration of computational models predicting passive permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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